molecular formula C20H15ClN6 B12208422 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12208422
M. Wt: 374.8 g/mol
InChI Key: OVHFIDFLDQQBLA-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core substituted with 3-chloro-4-methylphenyl and 2-methylphenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Construction of the triazole ring: The pyrazole intermediate is then reacted with an azide compound to form the triazole ring.

    Formation of the pyrimidine ring: The triazole intermediate is further reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Substitution reactions: Finally, the desired substituents (3-chloro-4-methylphenyl and 2-methylphenyl) are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include dechlorinated hydrocarbons.

    Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(3-chloro-4-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

The uniqueness of 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methyl groups on the phenyl rings can affect the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-5-3-4-6-15(12)19-24-25-20-16-10-23-27(18(16)22-11-26(19)20)14-8-7-13(2)17(21)9-14/h3-11H,1-2H3

InChI Key

OVHFIDFLDQQBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5C)Cl

Origin of Product

United States

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